

# The Discovery and Development of Opnurasib (JDQ-443): A Technical Guide

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## Compound of Interest

Compound Name: *Opnurasib*

Cat. No.: *B8217952*

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## Abstract

**Opnurasib** (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2][3] Developed by Novartis, **Opnurasib** works by irreversibly binding to the GDP-bound, inactive state of the KRAS G12C protein, thereby inhibiting downstream oncogenic signaling pathways.[1][4] This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of **Opnurasib**, including detailed experimental methodologies, a summary of key quantitative data, and a visualization of the relevant biological pathways. Although the clinical development of **Opnurasib** was discontinued for strategic reasons, the scientific data generated remains valuable for the ongoing efforts to target KRAS-mutant cancers.[1][5]

## Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a switch-II pocket in the KRAS G12C mutant protein created a paradigm shift, enabling the development of covalent inhibitors that specifically target this mutant.[6]

**Opnurasib** emerged from these efforts as a structurally unique inhibitor with a distinct binding mode.[3][7]

# Discovery and Preclinical Development

## Mechanism of Action

**Opnurasib** is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.<sup>[1][2][3]</sup> This covalent modification traps KRAS G12C in its inactive, GDP-bound conformation, preventing its interaction with downstream effectors and subsequently inhibiting the MAPK and other signaling pathways that drive tumor growth and proliferation.<sup>[1][8]</sup>

## Preclinical Efficacy

**Opnurasib** has demonstrated potent and selective anti-tumor activity in preclinical models.

In Vitro Studies:

**Opnurasib** has shown potent inhibition of proliferation in KRAS G12C-mutated cancer cell lines.

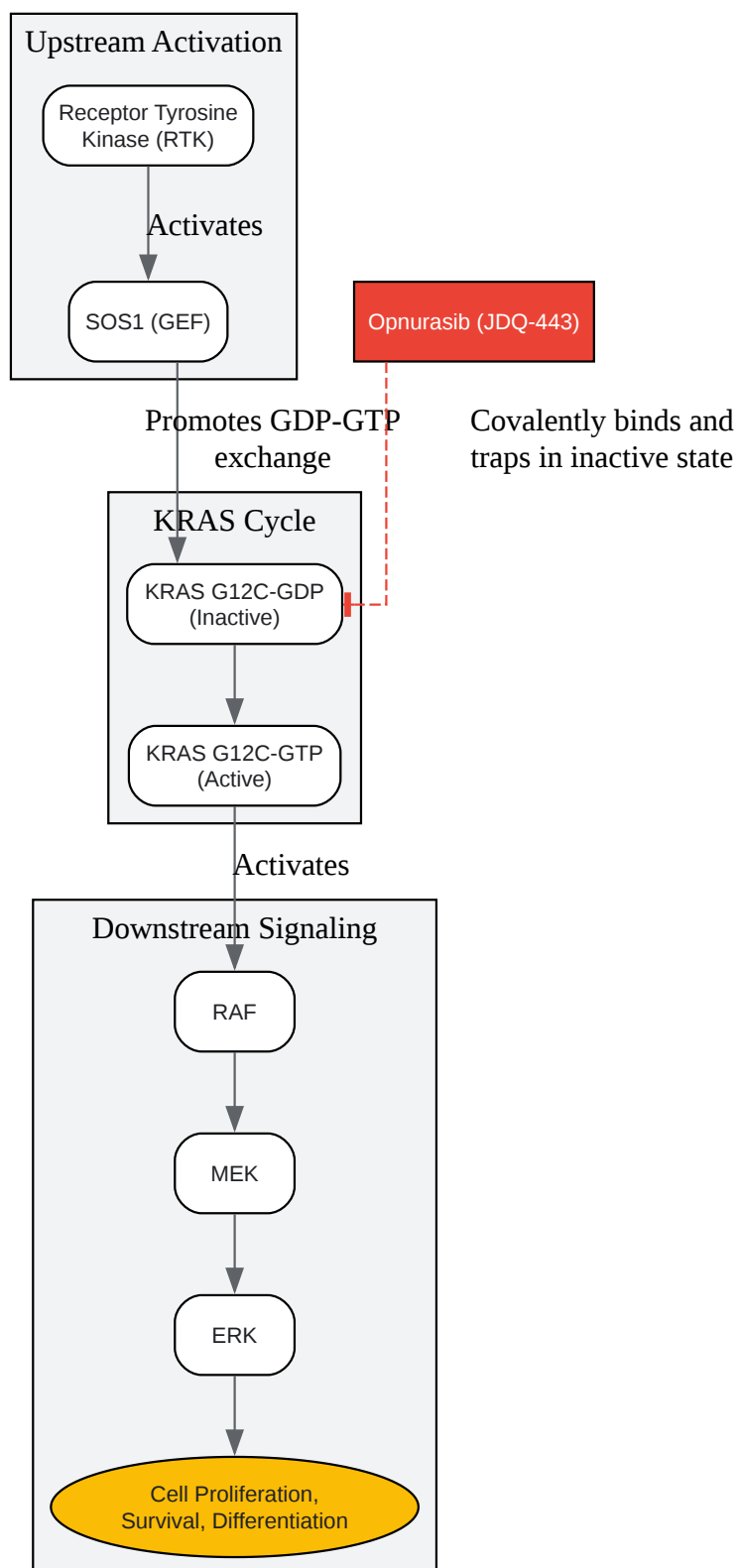
Cell Line	Cancer Type	IC50 (μM)
NCI-H358	NSCLC	0.018 <sup>[8]</sup>
NCI-H2122	NSCLC	0.063 <sup>[8]</sup>

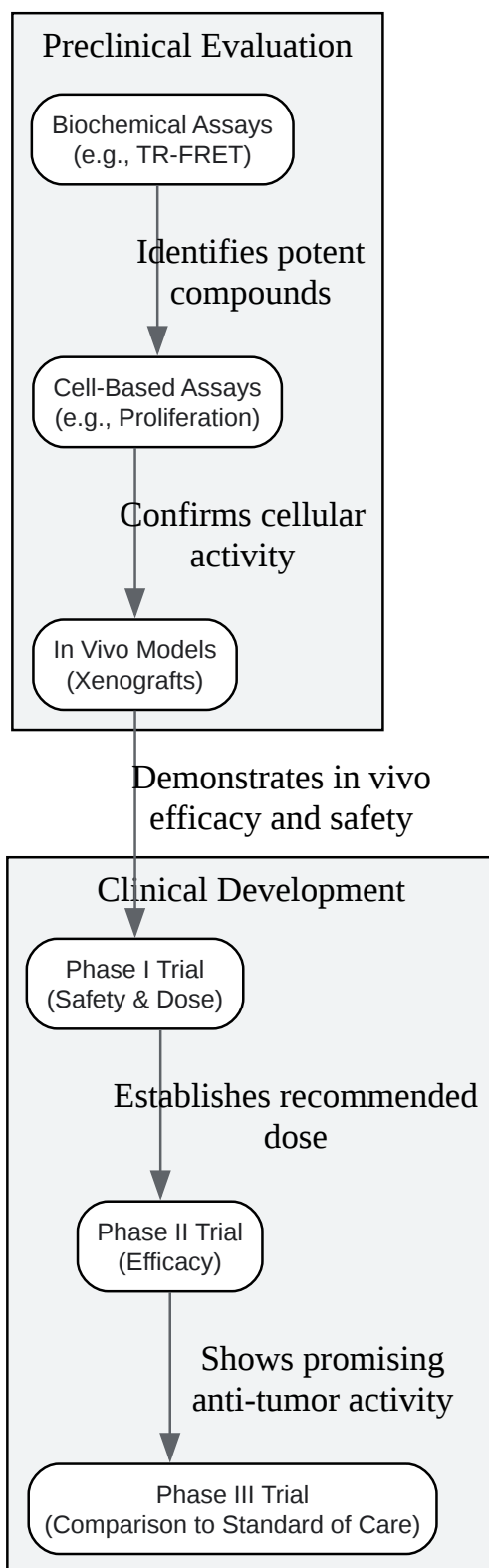
In Vivo Studies:

In mouse xenograft models using human cancer cell lines, orally administered **Opnurasib** led to significant, dose-dependent tumor growth inhibition.<sup>[8]</sup> Studies in patient-derived xenograft (PDX) models of NSCLC and colorectal cancer also demonstrated robust anti-tumor responses.<sup>[7][9]</sup>

## Signaling Pathway

**Opnurasib** inhibits the constitutively active KRAS G12C protein, thereby blocking the downstream MAPK signaling cascade (RAF-MEK-ERK) which is critical for cell proliferation, differentiation, and survival.





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